molecular formula C12H23NSi2 B166473 4-[Bis(trimethylsilyl)methyl]pyridine CAS No. 138761-45-2

4-[Bis(trimethylsilyl)methyl]pyridine

Cat. No.: B166473
CAS No.: 138761-45-2
M. Wt: 237.49 g/mol
InChI Key: POPCRORJDHTLJJ-UHFFFAOYSA-N
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Description

4-[Bis(trimethylsilyl)methyl]pyridine is a versatile chemical compound characterized by the presence of a pyridine ring substituted with a bis(trimethylsilyl)methyl group. This compound is notable for its unique properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Bis(trimethylsilyl)methyl]pyridine typically involves the reaction of pyridine with bis(trimethylsilyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:

Pyridine+Bis(trimethylsilyl)methyl chlorideNaHThis compound+NaCl\text{Pyridine} + \text{Bis(trimethylsilyl)methyl chloride} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaCl} Pyridine+Bis(trimethylsilyl)methyl chlorideNaH​this compound+NaCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for maintaining the integrity of the silyl groups.

Chemical Reactions Analysis

Types of Reactions: 4-[Bis(trimethylsilyl)methyl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The silyl groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction Reactions: Reduction can be used to modify the pyridine ring or the silyl groups.

Common Reagents and Conditions:

    Substitution: Reagents such as halides or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-[Bis(trimethylsilyl)methyl]pyridine finds applications in diverse fields due to its unique properties:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[Bis(trimethylsilyl)methyl]pyridine involves its interaction with molecular targets through its silyl and pyridine groups. The silyl groups can act as protecting groups, while the pyridine ring can participate in coordination with metal ions or other electrophilic species. These interactions facilitate various chemical transformations and enhance the reactivity of the compound.

Comparison with Similar Compounds

  • Trimethylsilyl chloride
  • Bis(trimethylsilyl)acetamide
  • Tetramethylsilane

Comparison: 4-[Bis(trimethylsilyl)methyl]pyridine is unique due to the combination of the pyridine ring and the bis(trimethylsilyl)methyl group. This combination imparts distinct reactivity and stability compared to other silyl-containing compounds. For instance, while trimethylsilyl chloride is commonly used for silylation reactions, this compound offers additional functionality through the pyridine ring, making it more versatile in certain applications .

Properties

IUPAC Name

trimethyl-[pyridin-4-yl(trimethylsilyl)methyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NSi2/c1-14(2,3)12(15(4,5)6)11-7-9-13-10-8-11/h7-10,12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPCRORJDHTLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C1=CC=NC=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616427
Record name 4-[Bis(trimethylsilyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138761-45-2
Record name 4-[Bis(trimethylsilyl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[Bis(trimethylsilyl)methyl]pyridine
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Q & A

Q1: How does the N-methylation of 4-[bis(trimethylsilyl)methyl]pyridine affect its structure and what does this suggest about its electronic properties?

A1: N-methylation of this compound (compound 9 in the paper) to form the pyridinium cation (compound 6) leads to a significant decrease in the 13C–29Si coupling constant. [] This observation suggests an increase in C–Si–π hyperconjugation between the trimethylsilyl groups and the electron-deficient aromatic ring of the pyridinium cation. Essentially, electron density from the C–Si bond is donated into the π system of the ring upon methylation.

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